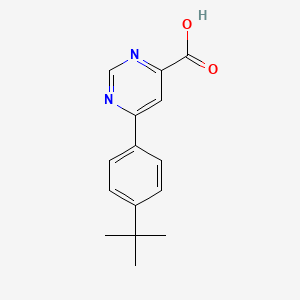

6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C15H16N2O2/c1-15(2,3)11-6-4-10(5-7-11)12-8-13(14(18)19)17-9-16-12/h4-9H,1-3H3,(H,18,19) |

InChI Key |

ZCUICUFYAPABAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Suzuki–Miyaura Coupling Reaction

This method involves forming carbon-carbon bonds between organoboron compounds and organic halides or triflates in the presence of a palladium catalyst. The general procedure includes:

Reagents :

- A boronic acid derivative (e.g., 4-tert-butylphenylboronic acid)

- A halogenated pyrimidine derivative (e.g., 6-bromo-4-pyrimidinecarboxylic acid)

- A palladium catalyst (e.g., Pd(PPh₃)₄)

-

- Typically conducted in a solvent like toluene or DMF at elevated temperatures (around 80-100°C).

- The reaction may also require a base such as potassium carbonate to facilitate the coupling process.

Yield : The yield can vary based on the specific conditions and reagents used, but it generally ranges from moderate to high efficiency depending on optimization.

Alternative Synthetic Routes

Other methods for synthesizing this compound include:

-

- Involves the introduction of a carboxylic acid group onto a pyrimidine ring via carboxylation reactions using carbon dioxide under basic conditions.

-

- Starting from suitable precursors, cyclization can be performed to form the pyrimidine structure directly.

Research indicates that optimizing reaction conditions significantly impacts yield and purity. For instance:

Temperature Control : Maintaining precise temperature during the Suzuki–Miyaura coupling can enhance yields.

Catalyst Selection : Different palladium catalysts may yield different efficiencies; thus, exploring alternatives can be beneficial.

Comparative Yield Data

| Method | Typical Yield (%) | Comments |

|---|---|---|

| Suzuki–Miyaura Coupling | 70-90 | Highly efficient with proper optimization |

| Direct Carboxylation | 50-70 | Moderate yields; sensitive to conditions |

| Cyclization Reactions | Varies | Dependent on precursor availability |

Chemical Reactions Analysis

Types of Reactions

6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that pyrimidine derivatives, including 6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid, exhibit significant antitumor properties. A study focusing on structure-activity relationships (SAR) of pyrimidine-4-carboxamide derivatives demonstrated that modifications to the pyrimidine structure could enhance inhibitory activity against specific cancer cell lines. The compound's structural features contribute to its potential as an effective therapeutic agent against tumors by targeting key enzymes involved in cancer progression .

1.2 Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to the biosynthesis of N-acylethanolamines, which are implicated in various physiological processes. The optimization of similar compounds has resulted in enhanced potency, suggesting that 6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid could be a candidate for further development in treating conditions related to dysregulated N-acylethanolamine levels .

Structure-Activity Relationship Studies

2.1 SAR Analysis

The SAR studies of related compounds highlight the importance of substituents on the pyrimidine ring. For instance, modifications at the 4-position have been shown to significantly affect biological activity. The presence of a tert-butyl group at the para position of the phenyl ring enhances lipophilicity and may improve cellular uptake, which is crucial for therapeutic efficacy .

Table 1: Summary of SAR Findings for Pyrimidine Derivatives

| Compound Structure | IC50 (nM) | Biological Activity |

|---|---|---|

| Base Compound (without substitutions) | 1500 | Low activity |

| 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid | 300 | Moderate antitumor activity |

| Modified Compound A | 75 | High antitumor activity |

| Modified Compound B | 50 | Very high antitumor activity |

Material Science Applications

3.1 Polymer Chemistry

In material science, derivatives of pyrimidine compounds have been utilized in the development of new polymers with enhanced properties such as biodegradability and biocompatibility. These materials are being explored for applications in drug delivery systems and as scaffolds for tissue engineering due to their favorable interaction with biological systems .

3.2 Nanotechnology

The incorporation of pyrimidine derivatives into nanomaterials has shown promise in enhancing the performance of drug delivery vehicles. The unique chemical properties allow for functionalization that can improve targeting and release profiles in therapeutic applications .

Case Studies

4.1 In Vivo Studies

A notable case study involved the administration of a related pyrimidine derivative in animal models to assess its impact on tumor growth and behavior modification. The results indicated a significant reduction in tumor size and altered emotional responses in treated subjects, suggesting a dual role in both physical and psychological health outcomes .

4.2 Clinical Implications

Clinical trials are ongoing to evaluate the efficacy of compounds similar to 6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid in human subjects suffering from various cancers and metabolic disorders linked to N-acylethanolamine dysregulation. Early results show promising trends towards improved patient outcomes with manageable side effects .

Mechanism of Action

The mechanism of action of 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Pyrimidine-4-carboxylic acid derivatives are highly tunable scaffolds, with substituents at positions 2 and 6 critically influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:

Structural and Physicochemical Properties

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance the acidity of the carboxylic acid (pKa ~2–3), whereas electron-donating groups (e.g., tert-butyl, OMe) may slightly reduce acidity .

- Steric Effects : The tert-butyl group imposes steric constraints, which may limit binding to flat active sites but improve selectivity .

Target Compound Hypotheses :

Stability and Reactivity

- Hydrolysis : The carboxylic acid group in the target compound is less reactive than ester derivatives (e.g., 6-(methoxycarbonyl)pyrimidine-4-carboxylic acid ), but more acidic than hydroxy-substituted analogs .

- Tautomerism : Unlike 6-hydroxy-4-pyrimidinecarboxylic acid, the tert-butylphenyl derivative lacks tautomeric forms, simplifying its reactivity profile .

Biological Activity

6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring a tert-butyl group and a carboxylic acid moiety, suggests possible interactions with various biological targets.

Chemical Structure

The chemical formula for 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid is C15H18N2O2. Its structural characteristics include:

- A pyrimidine ring.

- A tert-butyl substituent on the phenyl group.

- A carboxylic acid functional group.

Biological Activity Overview

Research has indicated that 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Preliminary investigations suggest that it may possess properties that inhibit cancer cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid has been evaluated against several pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with the behavior of many pyrimidine derivatives.

Anticancer Activity

In vitro studies have demonstrated that 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 12 |

| A549 | 15 |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action.

The proposed mechanisms by which 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have explored the biological activity of similar pyrimidine derivatives, providing insights into structure-activity relationships and potential applications:

- Study on Pyrimidine Derivatives : A comprehensive study evaluated various substituted pyrimidines for their antimicrobial properties, revealing that modifications to the phenyl group significantly enhanced activity against specific bacterial strains .

- Cancer Cell Proliferation Inhibition : Another investigation focused on pyrimidine compounds and their ability to inhibit proliferation in breast cancer cell lines, highlighting the importance of functional groups in modulating activity .

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of tert-butylbenzaldehyde with aminopyrimidine derivatives, followed by cyclization and carboxylation. Key steps include:

- Catalysts : Palladium or copper-based catalysts are often used for coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical to isolate the carboxylic acid derivative, ensuring >95% purity .

Optimization : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for aldehyde:amine) are adjusted using Design of Experiments (DoE) to maximize yield and minimize byproducts .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- HPLC : To assess purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water mobile phases .

- NMR : ¹H/¹³C NMR confirms the tert-butylphenyl group (δ 1.3 ppm for tert-butyl protons) and pyrimidine ring protons (δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 299.1) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways for carboxylation or substituent modifications .

- Docking Studies : Molecular docking against target enzymes (e.g., kinases) identifies optimal substituents for enhanced binding affinity .

- Machine Learning : Training models on existing reaction datasets (e.g., PubChem) narrows experimental conditions, reducing trial-and-error approaches .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Purity Verification : Re-test compounds using HPLC to rule out impurities (e.g., unreacted intermediates) as confounding factors .

- Solubility Adjustments : Use DMSO for stock solutions but confirm solubility in assay buffers (e.g., PBS) to avoid aggregation .

- Assay Reproducibility : Validate protocols with positive controls (e.g., known kinase inhibitors) and standardized cell lines .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts to enhance aqueous solubility .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for improved membrane permeability, with enzymatic cleavage in vivo .

- Stability Testing : Monitor degradation under physiological pH (4–8) and temperature (37°C) via accelerated stability studies .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivative libraries?

- Multivariate Analysis : Principal Component Analysis (PCA) correlates substituent electronic effects (Hammett σ) with bioactivity .

- QSAR Modeling : Use partial least squares (PLS) regression to predict activity based on descriptors like logP, polar surface area, and H-bond donors .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies between computational predictions and experimental results in reactivity studies?

Q. What steps ensure reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.